5-AMINO-3-{[(3-PHENOXYPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE
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Overview
Description
5-Amino-3-{[(3-phenoxyphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-{[(3-phenoxyphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.
Introduction of the Phenoxyphenylmethyl Group: The phenoxyphenylmethyl group can be introduced via nucleophilic substitution reactions, where the triazolopyrimidine core reacts with a phenoxyphenylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyphenylmethyl group, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-{[(3-phenoxyphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological Studies: The compound has been studied for its cytotoxic activities against various cancer cell lines, demonstrating significant inhibitory effects.
Chemical Biology: It is used as a probe to study molecular interactions and pathways involving triazolopyrimidine derivatives.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-amino-3-{[(3-phenoxyphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also explored as kinase inhibitors.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Uniqueness
5-Amino-3-{[(3-phenoxyphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its phenoxyphenylmethyl and sulfanyl groups contribute to its enhanced binding affinity and specificity compared to other similar compounds.
Properties
IUPAC Name |
5-amino-3-[(3-phenoxyphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c19-15-10-16(24)20-17-21-22-18(23(15)17)26-11-12-5-4-8-14(9-12)25-13-6-2-1-3-7-13/h1-10H,11,19H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNSSRGYKKMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C4N3C(=CC(=O)N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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